molecular formula C21H24N2O7 B13827984 N-Cbz-Tyr-Ser methyl ester

N-Cbz-Tyr-Ser methyl ester

Cat. No.: B13827984
M. Wt: 416.4 g/mol
InChI Key: UVWDERLOWWHARO-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-TYR-SER-OME: is a synthetic peptide compound composed of three amino acids: tyrosine (TYR), serine (SER), and a methoxy group (OME) at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-TYR-SER-OME typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In industrial settings, the production of Z-TYR-SER-OME may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-TYR-SER-OME can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-TYR-SER-OME has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-TYR-SER-OME involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the serine residue can form covalent bonds with other molecules. These interactions can modulate enzyme activity, signal transduction pathways, and protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: Z-TYR-SER-OME is unique due to the presence of serine, which provides additional functional groups for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C21H24N2O7/c1-29-20(27)18(12-24)22-19(26)17(11-14-7-9-16(25)10-8-14)23-21(28)30-13-15-5-3-2-4-6-15/h2-10,17-18,24-25H,11-13H2,1H3,(H,22,26)(H,23,28)/t17-,18-/m0/s1

InChI Key

UVWDERLOWWHARO-ROUUACIJSA-N

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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